molecular formula C15H10O2S B8121162 6-Thiophen-3-yl-naphthalene-2-carboxylic acid

6-Thiophen-3-yl-naphthalene-2-carboxylic acid

Cat. No.: B8121162
M. Wt: 254.31 g/mol
InChI Key: SJEVRQNIILALNG-UHFFFAOYSA-N
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Description

6-Thiophen-3-yl-naphthalene-2-carboxylic acid is an organic compound that features a thiophene ring attached to a naphthalene carboxylic acid moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both thiophene and naphthalene rings. These properties make it a valuable subject for research in various fields, including organic chemistry, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thiophen-3-yl-naphthalene-2-carboxylic acid typically involves the formation of the thiophene ring followed by its attachment to the naphthalene carboxylic acid. One common method is the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester . This method is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Thiophen-3-yl-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-Thiophen-3-yl-naphthalene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Thiophen-3-yl-naphthalene-2-carboxylic acid and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group, but with different substitution patterns.

    Naphthalene-2-carboxylic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene-3-carboxylic acid: Similar structure but without the naphthalene moiety.

Uniqueness: 6-Thiophen-3-yl-naphthalene-2-carboxylic acid is unique due to the combination of the thiophene and naphthalene rings, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

6-thiophen-3-ylnaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-15(17)13-4-3-10-7-12(2-1-11(10)8-13)14-5-6-18-9-14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEVRQNIILALNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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